molecular formula C24H32O B12545347 4-(Cyclobutylmethoxy)-4'-heptyl-1,1'-biphenyl CAS No. 143650-40-2

4-(Cyclobutylmethoxy)-4'-heptyl-1,1'-biphenyl

Cat. No.: B12545347
CAS No.: 143650-40-2
M. Wt: 336.5 g/mol
InChI Key: KMWOCYZSQLRNGZ-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-4’-heptyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound features a biphenyl core with a cyclobutylmethoxy group attached to one phenyl ring and a heptyl group attached to the other. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethoxy)-4’-heptyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The process involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. This requires optimizing reaction conditions to ensure high yield and purity. Factors such as temperature, solvent choice, and catalyst loading are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethoxy)-4’-heptyl-1,1’-biphenyl can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

4-(Cyclobutylmethoxy)-4’-heptyl-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-4’-heptyl-1,1’-biphenyl involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclobutylmethoxy)-4’-heptyl-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

143650-40-2

Molecular Formula

C24H32O

Molecular Weight

336.5 g/mol

IUPAC Name

1-(cyclobutylmethoxy)-4-(4-heptylphenyl)benzene

InChI

InChI=1S/C24H32O/c1-2-3-4-5-6-8-20-11-13-22(14-12-20)23-15-17-24(18-16-23)25-19-21-9-7-10-21/h11-18,21H,2-10,19H2,1H3

InChI Key

KMWOCYZSQLRNGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3CCC3

Origin of Product

United States

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